molecular formula C6H8O7 B1212164 2,5-didehydro-D-gluconic acid CAS No. 2595-33-7

2,5-didehydro-D-gluconic acid

Cat. No. B1212164
CAS RN: 2595-33-7
M. Wt: 192.12 g/mol
InChI Key: RXMWXENJQAINCC-DMTCNVIQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,5-didehydro-D-gluconic acid is a diketoaldonic acid. It has a role as an Escherichia coli metabolite. It derives from a D-gluconic acid. It is a conjugate acid of a 2,5-didehydro-D-gluconate.

Scientific Research Applications

Enhanced Production of 2-Keto-D-Gluconic Acid Research shows that 2-Keto-D-Gluconic Acid (2KGA), a chemical intermediate used in various industries, can be effectively produced by overexpressing the ga2dh gene in Gluconobacter oxydans. This process enhances the conversion of glucose and gluconic acid to 2KGA, achieving high productivities and yields, which could have significant implications for its industrial production (Li et al., 2016).

Mutant Strains for Improved 5-Keto-D-Gluconic Acid Production A Gluconobacter oxydans mutant strain, with the inactivation of the membrane-bound gluconate-2-dehydrogenase complex, shows promise in converting glucose almost entirely to 5-Keto-D-Gluconic Acid (5-KGA). This approach could lead to more efficient industrial production of 5-KGA, a precursor to l-(+)-tartaric acid (Elfari et al., 2005).

Substrate Selectivity and Multienzyme System for 2,5-Diketo-D-Gluconic Acid Production Gluconobacter oxydans is identified as favoring gluconic acid as a substrate for producing 2,5-Diketo-D-Gluconic Acid (2,5-DKG), which is a critical step in synthesizing 2-Keto-L-Gulonic Acid, a direct precursor of L-Ascorbic Acid. This research highlights a multienzyme system approach that improves the efficiency of this conversion process (Ji & Gao, 2001).

Quantitative Analysis Techniques The development of high-performance liquid chromatography for analyzing various gluconic acids, including 2,5-Diketo-D-Gluconic Acid, provides a valuable tool for researchers and industries to accurately measure these compounds in biological fluids, aiding in more precise and efficient production processes (Blake et al., 1984).

Improving 2,5-Diketo-D-Gluconate Production Efficiency A study focused on enhancing the production of 2,5-Diketo-D-Gluconic Acid (2,5-DKG) by addressing issues like non-enzymatic browning. The research successfully increased the yield of 2,5-DKG significantly, which could be crucial in streamlining the process of converting D-Glucose to 2-Keto-L-Gulonic Acid (2-KLG) (Li et al., 2022).

properties

CAS RN

2595-33-7

Product Name

2,5-didehydro-D-gluconic acid

Molecular Formula

C6H8O7

Molecular Weight

192.12 g/mol

IUPAC Name

(3S,4S)-3,4,6-trihydroxy-2,5-dioxohexanoic acid

InChI

InChI=1S/C6H8O7/c7-1-2(8)3(9)4(10)5(11)6(12)13/h3-4,7,9-10H,1H2,(H,12,13)/t3-,4+/m1/s1

InChI Key

RXMWXENJQAINCC-DMTCNVIQSA-N

Isomeric SMILES

C(C(=O)[C@H]([C@@H](C(=O)C(=O)O)O)O)O

SMILES

C(C(=O)C(C(C(=O)C(=O)O)O)O)O

Canonical SMILES

C(C(=O)C(C(C(=O)C(=O)O)O)O)O

Other CAS RN

2595-33-7

synonyms

2,5-diketogluconic acid
2,5-diketogluconic acid, calcium salt
2,5-diketogluconic acid, calcium salt, (threo)-isomer
D-threo-2,5-hexodiulosonic acid

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,5-didehydro-D-gluconic acid
Reactant of Route 2
2,5-didehydro-D-gluconic acid
Reactant of Route 3
2,5-didehydro-D-gluconic acid
Reactant of Route 4
2,5-didehydro-D-gluconic acid
Reactant of Route 5
2,5-didehydro-D-gluconic acid
Reactant of Route 6
2,5-didehydro-D-gluconic acid

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